Product packaging for (1-Benzyl-4-methylpiperazin-2-yl)methanol(Cat. No.:CAS No. 91904-52-8)

(1-Benzyl-4-methylpiperazin-2-yl)methanol

Cat. No.: B2463229
CAS No.: 91904-52-8
M. Wt: 220.316
InChI Key: JFTRITAAICMOTB-UHFFFAOYSA-N
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Description

(1-Benzyl-4-methylpiperazin-2-yl)methanol (Molecular Formula: C13H20N2O, SMILES: CN1CCN(C(C1)CO)CC2=CC=CC=C2) is a chiral, non-racemic piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and a privileged scaffold in the development of novel psychoactive substances. Its primary research value lies in its affinity for sigma (σ) receptors, particularly the σ1-receptor subtype . Sigma receptors are implicated in various physiological and pathophysiological processes in the central nervous system and periphery. Research indicates that structural analogs of this compound exhibit high binding affinity for σ1-receptors . These receptors are a target for potential therapeutics, including investigational antipsychotics, antidepressants, and anticocaine agents . Structure-activity relationship (SAR) studies suggest that the presence of a benzyl group on the piperazine ring is favorable for receptor interaction . This product is intended for research applications such as receptor binding assays, mechanism of action studies, and as a building block in the synthesis of more complex pharmacologically active molecules. It is supplied as a solid and should be stored in a cool, dry place, under an inert atmosphere. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B2463229 (1-Benzyl-4-methylpiperazin-2-yl)methanol CAS No. 91904-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-4-methylpiperazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-8-15(13(10-14)11-16)9-12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTRITAAICMOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91904-52-8
Record name (1-benzyl-4-methylpiperazin-2-yl)methanol
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Synthetic Methodologies for 1 Benzyl 4 Methylpiperazin 2 Yl Methanol

Retrosynthetic Analysis of the (1-Benzyl-4-methylpiperazin-2-yl)methanol Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the C-N bonds formed during the substitution of the piperazine (B1678402) nitrogens and the bond connecting the hydroxymethyl group to the piperazine core.

Primary Disconnections:

N1-Benzyl Bond: Disconnecting the benzyl (B1604629) group from the N1 nitrogen via a C-N bond cleavage leads to (4-methylpiperazin-2-yl)methanol (B2619105) and a benzyl halide or a related electrophile. This suggests a final step of N-benzylation.

N4-Methyl Bond: Alternatively, disconnection at the N4-methyl bond suggests (1-benzylpiperazin-2-yl)methanol (B1602729) and a methylating agent as precursors.

C2-Hydroxymethyl Bond: A functional group interconversion (FGI) on the hydroxymethyl group to a precursor like an ester or a nitrile, followed by a C-C disconnection, can lead back to a simpler piperazine derivative. For instance, retrosynthetically converting the alcohol to an ester (e.g., ethyl ester) suggests a precursor such as ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.

These disconnections point towards key intermediates such as 2-methylpiperazine (B152721), piperazine-2-carboxylic acid derivatives, and (1-benzylpiperazin-2-yl)methanol. The forward synthesis would then involve the strategic formation of these bonds in a controlled manner.

Classical Approaches to Piperazine Ring Synthesis

The construction of the core piperazine ring is a well-established area of organic synthesis, with several classical methods being widely employed. These methods provide the foundational scaffold upon which the desired substituents can be installed.

Reductive Amination Strategies for Piperazine Core Formation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be applied to the synthesis of the piperazine ring. orgsyn.orgnih.gov This typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal, in the presence of a reducing agent. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is then reduced in situ to the piperazine.

Alternatively, intramolecular reductive amination of a linear precursor containing two amino groups and a carbonyl function can also yield the piperazine ring. nih.gov While highly effective for core synthesis, this method's utility for producing asymmetrically substituted piperazines like the target compound depends on the availability of suitably substituted starting materials.

Alkylation Reactions in Piperazine Synthesis

N-alkylation is a fundamental strategy for the functionalization of the piperazine ring. ambeed.com This involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide, in the presence of a base. The synthesis of this compound inherently relies on such reactions to introduce the benzyl and methyl groups.

A significant challenge in the alkylation of piperazine is controlling the degree of substitution. Mono-alkylation can be favored by using a large excess of piperazine or by employing protecting group strategies. researchgate.net For unsymmetrical piperazines like 2-methylpiperazine, the regioselectivity of alkylation is influenced by steric and electronic factors. The less hindered nitrogen is generally more reactive. ufl.edu

Alkylation Strategy Description Key Considerations
Direct Alkylation Reaction of piperazine with an alkyl halide.Often leads to a mixture of mono- and di-alkylated products.
Reductive Amination Reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.A milder alternative to alkyl halides, can prevent over-alkylation.
Using Protecting Groups One nitrogen is protected (e.g., with a Boc group) to ensure mono-alkylation at the other nitrogen.Requires additional protection and deprotection steps.

Cyclization Reactions for Constructing the Piperazine Moiety

The piperazine moiety can be constructed through various cyclization reactions of acyclic precursors. A common approach involves the double N-alkylation of a primary amine with two different electrophiles containing leaving groups, followed by a final cyclization step. Another strategy is the cyclization of N,N'-disubstituted ethylenediamines with a two-carbon electrophile.

More contemporary methods, such as palladium-catalyzed cyclizations, offer modular and highly controlled routes to substituted piperazines. chemicalbook.com These reactions can assemble the piperazine ring from diamine components and unsaturated precursors, providing good yields and stereochemical control.

Specific Synthetic Routes to this compound

The synthesis of the specifically substituted this compound requires a multi-step approach that combines piperazine core functionalization with the introduction of the required substituents in a regioselective manner.

Pathways Utilizing 2-Methylpiperazine as a Key Intermediate

A logical and efficient approach to the synthesis of this compound commences with the readily available starting material, 2-methylpiperazine. The steric hindrance provided by the methyl group at the C2 position can be exploited to direct the regioselectivity of subsequent N-alkylation reactions.

One plausible synthetic pathway is as follows:

Selective N-Benzylation of 2-Methylpiperazine: The reaction of 2-methylpiperazine with benzyl chloride would be expected to predominantly occur at the less sterically hindered N4 position, yielding 1-benzyl-3-methylpiperazine. To ensure mono-benzylation, an excess of 2-methylpiperazine can be used.

Introduction of the C2-Methanol Precursor: The remaining secondary amine at the N1 position can then be reacted with a suitable electrophile to introduce a precursor to the hydroxymethyl group. For example, reaction with ethyl chloroacetate (B1199739) would yield ethyl (4-benzyl-3-methylpiperazin-1-yl)acetate.

Reduction to the Final Product: The final step would involve the reduction of the ester functionality to the primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) would be effective for this transformation, affording this compound.

An alternative and perhaps more direct route builds upon the synthesis of a known precursor, (1-benzylpiperazin-2-yl)methanol. A documented synthesis of this intermediate involves the reduction of ethyl 1-benzylpiperazine-2-carboxylate with lithium aluminum hydride. chemicalbook.com

Building from this known intermediate, the synthesis of the target compound can be completed by:

Synthesis of (1-Benzylpiperazin-2-yl)methanol: This intermediate is prepared by the reduction of ethyl 1-benzylpiperazine-2-carboxylate with LiAlH₄. chemicalbook.com

N-Methylation: The final step is the methylation of the secondary amine at the N4 position. This can be achieved using a variety of methylating agents, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

Reduction of Aldehyde and Ketone Precursors to the Alcohol Functionality

The creation of the primary alcohol group in this compound is frequently accomplished through the reduction of a corresponding carbonyl precursor, such as an aldehyde, ketone, or ester. A prominent method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the synthesis of the closely related compound, (1-benzyl-piperazin-2-yl)-methanol, is achieved by reducing its ester precursor, 1-benzyl-piperazine-2-carboxylic acid ethyl ester. chemicalbook.com

In a typical procedure, the ester is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, for example, nitrogen. chemicalbook.com Lithium aluminum hydride is then added cautiously at a reduced temperature (e.g., 0°C) to control the exothermic reaction. The mixture is subsequently allowed to warm to room temperature and stirred for several hours to ensure the complete conversion of the ester to the alcohol. chemicalbook.com The reaction is then carefully quenched with water and a sodium hydroxide (B78521) solution, leading to the precipitation of aluminum salts, which can be filtered off. chemicalbook.com This methodology provides a direct route to the desired alcohol functionality.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. While LiAlH₄ is highly effective for reducing esters and aldehydes, milder reagents like sodium borohydride (B1222165) (NaBH₄) could be employed for the selective reduction of aldehydes and ketones in the presence of less reactive groups.

Table 1: Example of Ester Reduction to (1-Benzylpiperazin-2-yl)methanol chemicalbook.com

ParameterDetails
Starting Material 1-Benzyl-piperazine-2-carboxylic acid ethyl ester
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 2 hours
Workup Sequential addition of water and NaOH solution
Purification Silica (B1680970) gel chromatography
Yield 70%

Multi-step Synthetic Sequences Involving Protected Intermediates

The synthesis of complex piperazine derivatives often necessitates multi-step sequences where specific functional groups are temporarily masked with protecting groups to prevent them from undergoing unwanted reactions. The tert-butyloxycarbonyl (BOC) group is a commonly used protecting group for secondary amines within the piperazine ring due to its stability under various reaction conditions and its relatively straightforward removal.

In a representative multi-step synthesis of a chiral piperazine, a secondary nitrogen was protected with a BOC group to allow for selective chemical transformations on other parts of the molecule. clockss.org Similarly, another synthesis route involved the removal of a BOC protecting group as a key step to yield the desired piperazine hydrochloride intermediate. unisi.it

This strategy allows for a modular and controlled approach to building the target molecule. For example, one nitrogen of the piperazine core can be protected, allowing for the selective alkylation or acylation of the other nitrogen. Once the desired modification is complete, the protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to reveal the free amine for further functionalization or to yield the final product. clockss.orgunisi.it This approach is indispensable for managing the reactivity of the difunctional piperazine core and achieving the desired substitution pattern.

Optimization and Scalability of Synthetic Pathways

Strategies for Yield Enhancement

Maximizing the yield of this compound is a primary focus of synthetic optimization. Several strategies can be employed to achieve this. One key approach is the careful selection of catalysts, which can significantly improve reaction activity and selectivity. For example, in related syntheses, the use of specific catalysts like lithium chloride and calcium chloride has been shown to greatly improve product yield. google.com

Another effective strategy is the manipulation of reagent stoichiometry. Using a relative excess of one reactant can help drive the reaction to completion and reduce the formation of byproducts arising from incomplete conversion. google.com Furthermore, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. For instance, the synthesis of N-benzylpiperazine has been achieved with a 92% yield by conducting the alkylation reaction in toluene (B28343) at 80°C. researchgate.net Each parameter must be systematically adjusted to find the optimal balance that favors the formation of the desired product over side reactions.

Methodologies for Purity Improvement

Achieving high purity is as important as obtaining a high yield. Several techniques are employed to purify the final compound and its intermediates.

Chromatography: Column chromatography, particularly using silica gel, is a very common and effective method for separating the target compound from unreacted starting materials and byproducts. The synthesis of (1-benzyl-piperazin-2-yl)-methanol from its ester precursor utilizes silica gel chromatography for purification, with a dichloromethane (B109758)/methanol (B129727) mixture as the eluent. chemicalbook.com

Recrystallization: This technique is highly effective for purifying solid compounds. It relies on the differential solubility of the desired product and impurities in a specific solvent or solvent system. For lengthy synthetic sequences, designing steps that yield crystalline products can be advantageous, as recrystallization can sometimes eliminate the need for chromatographic purification. clockss.org

Distillation: For liquid products or intermediates, distillation under reduced pressure (vacuum distillation) is a powerful purification method. It separates compounds based on their boiling points, and performing it under vacuum allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal decomposition. google.com This method is particularly useful for removing non-volatile impurities.

Considerations for Large-Scale Synthesis and Process Chemistry

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a unique set of challenges. A key consideration is the economic and practical viability of the chosen route. For instance, synthetic pathways that avoid chromatographic purification are highly desirable for large-scale production, as large-scale chromatography is expensive and complex. clockss.org Designing synthetic steps that yield products which can be purified by crystallization or distillation is a significant advantage. clockss.orggoogle.com

Process chemistry also emphasizes the suppression of byproducts. The development of a highly selective reducing agent for a similar transformation aimed to minimize an overreduction that produced a significant byproduct, thereby simplifying purification and increasing process efficiency. researchgate.net

Modern approaches like continuous flow synthesis are also being implemented to streamline multi-step processes. In a flow chemistry setup, reagents are pumped through a network of tubes and reactors, often containing immobilized catalysts or reagents. This technique allows for better control over reaction parameters, improved safety for highly reactive intermediates, and the potential to combine multiple synthetic steps into a single, continuous operation, which is highly efficient for large-scale manufacturing. mit.edusyrris.jp

Stereoselective Synthesis of Chiral this compound

This compound contains a chiral center at the C2 position of the piperazine ring, meaning it can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often required for biological applications.

One effective strategy is to start from a chiral precursor, a method known as a chiral pool synthesis. For example, a series of chiral nonracemic (piperazin-2-yl)methanols was successfully synthesized starting from the naturally occurring, enantiomerically pure amino acid (S)-serine. nih.gov This approach embeds the desired stereochemistry into the molecule from the very beginning, guiding the stereochemical outcome of subsequent reactions.

Another powerful technique involves the diastereoselective introduction of stereocenters. In the synthesis of a novel chiral piperazine, a key step involved the use of the Williams-Dellaria protocol. This method employed a chiral auxiliary and a strong base (KHMDS) followed by alkylation with benzyl bromide to install a second stereocenter, resulting in the exclusive formation of the trans diastereomer. clockss.org Such diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. These methods provide a robust toolkit for chemists to access specific stereoisomers of complex molecules like this compound.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis provides an efficient route to enantiomerically enriched products by guiding the formation of a new stereocenter. This can be achieved by temporarily incorporating a chiral molecule (a chiral auxiliary) to direct a reaction's stereochemical outcome or by using a chiral catalyst to create a chiral environment for the reaction.

Chiral Auxiliary-Based Approaches

The use of a chiral auxiliary is a well-established strategy for the asymmetric synthesis of C-2 substituted piperazines. rsc.orgwikipedia.org This methodology involves covalently attaching a chiral molecule to the substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

A common approach begins with a chiral amino acid, which serves as the source of chirality. For instance, a protected chiral amino acid can be used to construct a piperazin-2-one (B30754) intermediate. The inherent chirality of the amino acid directs the stereochemical outcome of the cyclization and subsequent transformations. One potential pathway to a precursor for this compound could involve the use of an Evans oxazolidinone auxiliary. nih.gov The N-acylated oxazolidinone can undergo diastereoselective alkylation to introduce the desired substituent at the alpha-position, which would eventually become the C-2 position of the piperazine ring.

Another prominent example is the use of (R)-(-)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org In this method, the auxiliary is condensed with N-Boc glycine (B1666218) to form an amide, which, after several steps, yields a protected 2-oxopiperazine. This intermediate can then be further functionalized and reduced. A similar strategy could be envisioned for the target molecule, starting with a different amino acid derivative to introduce the hydroxymethyl precursor group.

Chiral AuxiliaryTypical ApplicationAchieved Diastereoselectivity (d.e.)Reference
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactions>90% nih.gov
(R)-(-)-PhenylglycinolSynthesis of 2-substituted piperazin-2-onesHigh rsc.org
CamphorsultamAsymmetric alkylation, Diels-Alder reactions>95% wikipedia.org
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric alkylation of carbonyls>95% wikipedia.org

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. acs.org For piperazine synthesis, several catalytic methods have been developed.

Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for creating stereocenters. Stoltz and co-workers have demonstrated the synthesis of α-tertiary piperazin-2-ones through the decarboxylative allylic alkylation of N-protected piperazin-2-ones. rsc.org This method allows for the formation of a quaternary stereocenter at the C-3 position, but similar principles could be adapted for C-2 substitution. The reduction of the resulting piperazinone would yield the corresponding chiral piperazine. nih.gov

Another strategy involves the asymmetric hydrogenation of prochiral pyrazine (B50134) precursors. Chiral iridium or rhodium catalysts have been successfully employed for the enantioselective reduction of substituted pyrazines to yield chiral piperazines with high enantiomeric excess (e.e.). researchgate.net A hypothetical precursor, such as a 1-benzyl-4-methyl-2-(alkoxycarbonyl)pyrazine, could potentially be hydrogenated to form the desired chiral piperazine ester, which could then be reduced to the target alcohol.

Catalyst TypeReactionSubstrate ClassTypical Enantioselectivity (e.e.)Reference
Chiral Pd-PHOX catalystDecarboxylative Allylic AlkylationPiperazin-2-onesHigh nih.gov
Ir-based catalystsAsymmetric HydrogenationSubstituted Pyrazinesup to 96% researchgate.net
Quinine-derived UreaAsymmetric Epoxidation/DROCAldehydesup to 99% acs.org
s-BuLi/(-)-SparteineAsymmetric Lithiation-SubstitutionN-Boc PiperazinesHigh nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This approach is practical when a racemic synthesis of the target compound is more straightforward or when asymmetric routes are not available. The primary methods for resolution are classical resolution via diastereomeric salt formation and chromatographic separation.

Classical Resolution

This method involves reacting the racemic mixture of this compound, which contains two basic nitrogen atoms and a hydroxyl group, with a chiral resolving agent. acs.org The resolving agent is typically a chiral acid, such as tartaric acid, mandelic acid, or their derivatives. The reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the pure enantiomer of the target compound. The success of this technique depends heavily on finding a suitable resolving agent and crystallization solvent system. acs.org

Resolving AgentTarget Functional GroupPrinciple
(+)-Tartaric Acid / (-)-Tartaric AcidAminesDiastereomeric salt formation
(R)-(-)-Mandelic Acid / (S)-(+)-Mandelic AcidAmines, AlcoholsDiastereomeric salt/ester formation
Di-p-toluoyl-D-tartaric acidAminesDiastereomeric salt formation
(1R)-(-)-10-Camphorsulfonic acidAminesDiastereomeric salt formation

Chiral Chromatography

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.

For a compound like this compound, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases could be effective. The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving good separation. The basic nitrogen atoms in the piperazine ring may require the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape and resolution.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Analytes
Polysaccharide-based (Cellulose)Chiralcel OD, Chiralcel OJBroad range of racemates
Polysaccharide-based (Amylose)Chiralpak AD, Chiralpak ASBroad range of racemates
Pirkle-type (π-acid/π-base)Whelk-O 1, α-Burke 2Aromatic compounds, amines
Protein-basedAGP, CBHCompounds with polar groups

Derivatization Strategies and Chemical Transformations of 1 Benzyl 4 Methylpiperazin 2 Yl Methanol

Functionalization of the Hydroxyl Group

The primary hydroxyl group in (1-benzyl-4-methylpiperazin-2-yl)methanol is a versatile handle for introducing a wide range of functional groups, primarily through etherification and esterification reactions.

Etherification Reactions

Etherification of the primary alcohol can be achieved under various conditions to yield ethers with diverse substituents. A common approach involves the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

A convenient method for the preparation of benzyl (B1604629) ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a mild benzylating agent under neutral conditions. researchgate.net This method is particularly useful for substrates that are sensitive to acidic or basic conditions. Another approach for the synthesis of benzyl methyl ethers employs benzyl chloride in methanol (B129727), which can proceed via a solvolysis-type mechanism. acgpubs.org Iron(II) sulfate (B86663) has also been reported as a mediator for the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols under mild, base-free conditions.

Table 1: Representative Etherification Reactions

Reagent Product Reaction Conditions Notes
Alkyl halide (e.g., CH3I) (1-Benzyl-4-methylpiperazin-2-yl)methoxymethyl NaH, THF Williamson ether synthesis
Benzyl bromide 2-(Benzyloxymethyl)-1-benzyl-4-methylpiperazine KOH, Toluene (B28343) Phase-transfer catalysis may be employed
2-Benzyloxy-1-methylpyridinium triflate 2-(Benzyloxymethyl)-1-benzyl-4-methylpiperazine Heat Mild, neutral conditions researchgate.net

Esterification Reactions

Esterification of the hydroxyl group is a common transformation to produce ester derivatives, which can act as prodrugs or modify the lipophilicity of the parent compound. Standard esterification methods include reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

More contemporary methods utilize coupling agents to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been shown to be an effective condensing agent for the preparation of esters.

Table 2: Representative Esterification Reactions

Reagent Product Reaction Conditions Notes
Acetyl chloride (1-Benzyl-4-methylpiperazin-2-yl)methyl acetate Pyridine, DCM Acylation with an acyl halide
Acetic anhydride (1-Benzyl-4-methylpiperazin-2-yl)methyl acetate DMAP (cat.), Et3N, DCM Acylation with an anhydride
Benzoic acid (1-Benzyl-4-methylpiperazin-2-yl)methyl benzoate DMTMM, N-methylmorpholine Mild coupling conditions

Modifications at the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The piperazine ring contains two tertiary amine nitrogens, N1 and N4, which are nucleophilic and can undergo various chemical transformations. The benzyl group at N1 and the methyl group at N4 influence the reactivity of these nitrogen atoms.

Alkylation Reactions at N1 and N4

While N1 and N4 are already substituted, further alkylation to form quaternary ammonium (B1175870) salts is chemically feasible, although it would introduce a permanent positive charge, significantly altering the compound's properties. N-alkylation of piperazine derivatives is a well-established process.

Given that N1 and N4 are tertiary amines, they can react with alkyl halides to form quaternary ammonium salts. The relative reactivity of N1 and N4 towards alkylation would depend on steric hindrance and the electronic effects of their existing substituents.

Table 3: Representative N-Alkylation Reactions

Alkylating Agent Potential Product(s) Reaction Conditions Notes
Methyl iodide 1-Benzyl-1,4-dimethyl-2-(hydroxymethyl)piperazin-1-ium iodide Acetonitrile (B52724), heat Quaternization at N1
Methyl iodide 4-Benzyl-1,1-dimethyl-3-(hydroxymethyl)piperazin-1-ium iodide Acetonitrile, heat Quaternization at N4
Ethyl bromide 1-Benzyl-4-ethyl-4-methyl-2-(hydroxymethyl)piperazin-1-ium bromide DMF, heat Quaternization at N4

Acylation Strategies

The nitrogen atoms of the piperazine ring can undergo acylation, although this is more typical for secondary amines. For tertiary amines like those in the target compound, acylation is not a standard reaction. However, N-dealkylation followed by acylation is a possible two-step strategy to introduce acyl groups. For instance, de-benzylation of the N1 position, followed by acylation, would yield an N-acyl derivative.

Amidation Reactions (for amino-substituted derivatives)

This section considers derivatives of this compound where an amino group is present, for instance, on the benzyl ring or as a substituent on the piperazine ring, which would typically be introduced during the synthesis of the core scaffold. Amidation reactions are then carried out on this amino functionality.

Amide bond formation is a cornerstone of medicinal chemistry. If an amino-substituted analog of this compound were available, it could readily be coupled with carboxylic acids using standard peptide coupling reagents. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 4: Representative Amidation Reactions on an Amino-Substituted Derivative

Carboxylic Acid Coupling Reagents Potential Product Notes
Acetic acid EDC.HCl, HOBt N-(substituted phenyl)-acetamide derivative Standard amide coupling
Benzoic acid HATU, DIPEA N-(substituted phenyl)-benzamide derivative Use of a modern coupling agent
Chromone-2-carboxylic acid EDC.HCl, DMAP Chromone-2-carboxamide derivative Synthesis of bioactive amides

Chemical Transformations of the Benzyl Moiety

The benzyl group offers a versatile platform for structural modification through reactions on both the phenyl ring and the benzylic carbon. These transformations are crucial for generating analog libraries to probe interactions with biological targets.

Substitutions on the Phenyl Ring for Analog Generation

The phenyl ring of the benzyl moiety can undergo various substitution reactions to introduce a wide range of functional groups. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, which can significantly impact its biological activity.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce substituents at the ortho, meta, and para positions. Subsequent chemical manipulations of these newly introduced groups can further expand the diversity of the analogs. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization. Similarly, a ketone introduced via Friedel-Crafts acylation can be reduced to an alcohol or an alkyl group. chemistrysteps.com

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized, demonstrating the feasibility of creating diverse analogs through modifications of the benzyl group. nih.govresearchgate.netrsc.org

Table 1: Examples of Phenyl Ring Substitutions on Benzylpiperazine Analogs

Substituent Position Synthetic Method Precursor
4-Fluoro para Not specified 1-Benzylpiperazine
4-Chloro para Not specified 1-Benzylpiperazine
4-Bromo para Not specified 1-Benzylpiperazine
4-Methyl para Not specified 1-Benzylpiperazine

This table is illustrative of common substitutions made to the phenyl ring in benzylpiperazine derivatives to generate analogs for biological screening.

Modifications of the Benzylic Carbon

The benzylic carbon is particularly reactive due to the resonance stabilization of adjacent radicals, carbocations, or carbanions by the aromatic ring. chemistrysteps.commasterorganicchemistry.com This reactivity allows for several key transformations.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Depending on the reaction conditions and the presence of other functional groups, this can lead to the formation of a ketone (benzophenone derivative) or cleavage of the benzyl group entirely. Recent methods have also explored catalytic, electrochemical, and photochemical oxidation of alkylarenes. mdpi.com

Halogenation: The benzylic position can be readily halogenated, typically brominated, using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). chemistrysteps.comlibretexts.org The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Debenzylation: The removal of the benzyl group is a common and critical transformation. Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, is a widely used method for N-debenzylation. orgsyn.orgresearchgate.net This reaction is often employed to deprotect the piperazine nitrogen, allowing for the introduction of other substituents at the N1 position. Alternative methods for debenzylation include the use of strong Lewis acids or base-promoted oxidation. researchgate.netccspublishing.org.cn Recent advancements have shown that niobic acid-on-carbon can facilitate the Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups. acs.org

Introduction of Diverse Pharmacophores onto the this compound Scaffold

The this compound scaffold can be conjugated with various pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities. This strategy is a cornerstone of modern drug discovery. researchgate.net

Incorporation of Heterocyclic Moieties

The piperazine scaffold is frequently combined with other heterocyclic rings to generate compounds with a broad spectrum of pharmacological effects. researchgate.net The primary alcohol of the parent compound can be converted into a leaving group (e.g., a tosylate or mesylate) or an electrophile (e.g., an aldehyde via oxidation) to facilitate coupling with nucleophilic heterocyclic systems. Alternatively, the N1-benzyl group can be removed, and the secondary amine can be used in coupling reactions.

Commonly incorporated heterocycles include:

Triazoles: Synthesized via click chemistry, triazoles can be linked to the piperazine scaffold. nih.gov

Benzazoles (Benzimidazoles, Benzothiazoles, Benzoxazoles): These privileged structures can be hybridized with the piperazine moiety to create molecules with improved or more selective biological activities. researchgate.net

Indazoles: A heterocyclic merging approach has been used to construct novel indazolo-piperazines from chiral piperazines. tmc.edunih.gov

Pyrimidines and Pyridines: These have been used in piperazine derivatives for various applications, including peptide derivatization. researchgate.netsemanticscholar.org

Table 2: Examples of Heterocyclic Moieties Incorporated into Piperazine Scaffolds

Heterocycle Linkage Strategy Resulting Scaffold
1,2,3-Triazole Amide coupling (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone
Indazole Michael addition Indazolo-piperazines
Quinazoline Not specified Quinazoline-piperazine hybrids

Conjugation with Peptides or Other Biomolecules

The functional groups on this compound allow for its conjugation to peptides and other biomolecules. This can be done to create peptide-drug conjugates, targeted delivery systems, or probes for chemical biology.

The primary alcohol can be derivatized to introduce a linker with a reactive handle suitable for bioconjugation, such as a maleimide (B117702) or an activated ester. Alternatively, the carboxyl groups of peptides can be activated using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and then reacted with a debenzylated piperazine nitrogen to form a stable amide bond. researchgate.net Studies have demonstrated the synthesis of novel piperazinyl-peptide conjugates by combining shorter peptides with benzylpiperazine using coupling agents. imist.ma Piperazine derivatives have also been conjugated to protein nanocages like human ferritin for potential siRNA delivery. nih.gov

Analytical Techniques for Characterizing Derivatized Products

A suite of analytical techniques is essential for the unambiguous structural elucidation and purity assessment of the derivatized products of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the chemical structure of the synthesized derivatives. mdpi.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between protons and carbons, which is crucial for confirming the site of derivatization and assigning stereochemistry. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable structural information and help identify regioisomers. auburn.eduresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compounds and for purification. researchgate.netresearchgate.net Chiral HPLC can be used to separate and quantify enantiomers or diastereomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., carbonyls, alcohols, amines) in the derivatized products, confirming that the desired chemical transformation has occurred. auburn.edu

Table 3: Key Analytical Techniques and Their Applications

Technique Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Chemical environment of protons and carbons, connectivity, stereochemistry
Mass Spectrometry (MS/HRMS) Molecular Weight Determination Molecular formula, fragmentation patterns, structural confirmation
HPLC Purity Assessment & Purification Purity of the compound, separation of isomers, quantification
Infrared (IR) Spectroscopy Functional Group Analysis Presence or absence of key functional groups (e.g., C=O, O-H, N-H)

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are paramount for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For piperazine derivatives, ¹H and ¹³C NMR spectra offer insights into the complex conformational isomers that can exist due to the piperazine ring's chair conformations and restricted rotation around amide bonds if present. While specific experimental NMR data for this compound is not widely available in published literature, the expected spectra would feature distinct signals corresponding to the protons and carbons of the benzyl, methyl, and piperazine methanol moieties. For related N-benzoylated piperazine compounds, temperature-dependent ¹H NMR spectroscopy has been used to study their conformational behavior in solution, revealing the energy barriers for ring inversion and amide bond rotation.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this compound, confirming its molecular formula, C₁₃H₂₀N₂O.

While experimental mass spectra are not readily found in scientific literature, predicted mass-to-charge ratios (m/z) for various adducts of the compound are available. These theoretical values are crucial for identifying the compound in complex mixtures when coupled with techniques like liquid chromatography.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺221.16484
[M+Na]⁺243.14678
[M-H]⁻219.15028
[M+NH₄]⁺238.19138
[M+K]⁺259.12072
[M+H-H₂O]⁺203.15482
[M]⁺220.15701
Data sourced from computational predictions.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography coupled with UV or High-Resolution Mass Spectrometry)

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical sciences.

For the analysis of piperazine derivatives, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 column, although the analysis of highly polar compounds like piperazine itself can be challenging and may require derivatization or the use of normal-phase chromatography to achieve adequate retention.

When coupled with a detector, such as an ultraviolet (UV) detector or a mass spectrometer, HPLC becomes a powerful analytical tool. An HPLC-UV system would be suitable for detecting the benzyl moiety in this compound, as the phenyl group contains a chromophore that absorbs UV light. For more sensitive and specific detection, coupling HPLC with a mass spectrometer (LC-MS) or a high-resolution mass spectrometer (LC-HRMS) would allow for the accurate mass determination of the eluting compound, confirming its identity.

Although specific HPLC methods for the routine analysis of this compound are not detailed in available literature, general methods for piperazine-containing compounds often utilize a mobile phase consisting of a mixture of acetonitrile and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape and resolution.

Table 2: General Chromatographic Conditions for Piperazine Derivative Analysis

ParameterTypical Conditions
Technique Reversed-Phase HPLC
Stationary Phase C18 silica (B1680970) column
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic Acid
Detection UV (approx. 254 nm) or Mass Spectrometry (ESI+)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL

These represent typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methylpiperazin 2 Yl Methanol Analogs

Influence of N-Benzyl Substitutions on Biological Activity

The N-benzyl group is a critical component of many piperazine-based pharmacophores, contributing to the molecule's interaction with biological targets. The nature and position of substituents on the benzyl (B1604629) moiety's phenyl ring can profoundly modulate this interaction through a combination of electronic and steric effects.

The electronic properties of substituents on the phenyl ring significantly impact biological activity. Studies on various arylpiperazine derivatives have consistently shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter binding affinities for various receptors.

For instance, in one study of arylpiperazines linked to a coumarin (B35378) ring, the presence of electron-withdrawing substituents (like a nitro group, -NO₂) para to the piperazine (B1678402) linkage was found to strongly reduce binding affinity for both serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptors. mdpi.com Conversely, research on a series of antimycobacterial agents based on an N-phenylpiperazine scaffold indicated that the presence of an EWG (such as -Cl) or even an EDG (like -OCH₃) on the phenyl ring appeared to be more beneficial for in vitro activity than an unsubstituted ring. technochemdombivli.com

Halogen substituents, which combine both steric and electronic (inductive and resonance) effects, have a particularly nuanced impact that is often dependent on their position and size. wikipedia.org In a series of 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives with a benzylpiperazine side chain, the position and number of fluorine atoms on the benzyl ring influenced the growth inhibitory potential against H. pylori. mdpi.com A compound featuring a 2,4,5-trifluoro substitution on the benzyl ring demonstrated a strong inhibitory response. mdpi.com Similarly, in a different series of coumarin derivatives, chloro-substituents in the ortho position and bromo-substituents in the meta position of the phenyl ring were found to increase affinity for the 5-HT₁A receptor. nih.gov

Bulky substituents also play a crucial role. While large groups can introduce steric hindrance that negatively impacts receptor binding, they can also enhance activity in some cases. wikipedia.org For example, some studies have found that bulky, lipophilic diphenylmethyl moieties can improve the antimycobacterial efficiency of certain piperazine derivatives. technochemdombivli.com

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Benzylpiperazine Analogs
Substituent TypePositionExampleObserved Effect on ActivityReference Compound ClassSource
Electron-WithdrawingPara-NO₂Strongly reduced affinity for 5-HT(1A) and D(2A) receptorsArylpiperazine-coumarins mdpi.com
Halogen (Fluoro)Multiple2,4,5-trifluoroStrong anti-H. pylori inhibitory responseBenzylpiperazine-thiadiazoles mdpi.com
Halogen (Chloro)Ortho2-ClIncreased affinity for 5-HT₁A receptorArylpiperazine-coumarins nih.gov
Halogen (Bromo)Meta3-BrIncreased affinity for 5-HT₁A receptorArylpiperazine-coumarins nih.gov
Bulky LipophilicN/ADiphenylmethylImproved antimycobacterial efficiencyN-Diphenylmethyl-piperazines technochemdombivli.com

The three-dimensional structure of a molecule is paramount for its interaction with a receptor binding site. The benzyl moiety, connected to the piperazine nitrogen via a flexible methylene (B1212753) linker, possesses rotational freedom that allows it to adopt various conformations. This conformational flexibility can significantly influence receptor binding and molecular recognition. nih.gov

Contribution of the N-Methyl Group to Piperazine Ring Activity

The substituent at the N-4 position of the piperazine ring is a well-established modulator of biological activity. The presence of a methyl group, as in the parent compound, instead of a hydrogen atom or a larger alkyl group, has distinct steric and electronic consequences.

The N-methyl group introduces specific steric and electronic properties to the piperazine scaffold. Compared to an unsubstituted N-H piperazine, the N-methyl derivative possesses greater lipophilicity and a small but significant steric bulk. mdpi.com These characteristics can enhance hydrophobic interactions with target enzymes or receptors and influence the molecule's pharmacokinetic profile. mdpi.com The methyl group, being electron-donating, also slightly increases the basicity of the distal nitrogen atom compared to its N-H counterpart, which can affect ionization at physiological pH and the strength of electrostatic interactions with acidic amino acid residues in a receptor. nih.gov

The substitution at the N-4 position is crucial for molecular recognition and can fine-tune a compound's selectivity for different biological targets. Replacing the hydrogen of a secondary amine with a methyl group can dramatically alter the binding profile.

A study directly comparing N-methylpiperazine chalcones with their desmethyl (N-H) analogs found that methylation significantly influenced inhibitory potency against different enzymes. mdpi.com While the incorporation of the methyl group slightly decreased inhibition of monoamine oxidase B (MAO-B), it markedly improved the inhibitory potency against acetylcholinesterase (AChE). mdpi.com This demonstrates that the N-methyl group is not merely a passive placeholder but an active contributor to binding selectivity.

This principle is also observed in related heterocyclic systems. For example, in piperidine-based analogs of cocaine, N-demethylation led to improved activity at serotonin (SERT) and norepinephrine (B1679862) (NET) transporters, while replacement of the N-methyl group with larger phenylalkyl groups led to a loss of activity at the dopamine transporter (DAT). rsc.org This highlights the critical role of the N-substituent's size and nature in dictating receptor selectivity.

Table 2: Comparison of N-Methyl vs. Desmethylpiperazine Analogs on Enzyme Inhibition
Compound SeriesN-4 SubstituentEffect on MAO-B InhibitionEffect on AChE InhibitionSource
Chalcone Analogs-H (desmethyl)Higher PotencyLower Potency mdpi.com
-CH₃ (methyl)Lower PotencySignificantly Improved Potency

Significance of the Hydroxyl Group at Position 2 of the Piperazine Ring

The presence of a substituent at the C-2 position of the piperazine ring introduces a chiral center and specific functional features that are critical for biological activity. The hydroxymethyl group, -CH₂OH, in (1-Benzyl-4-methylpiperazin-2-yl)methanol is particularly significant due to the hydroxyl (-OH) function.

Studies on 2-substituted piperazines have revealed that the conformational preference of the substituent is a key determinant of activity. In many cases, an axial conformation of the C-2 substituent on the piperazine chair is preferred over an equatorial one. For oxygen-linked substituents like a hydroxyl group, this axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond with one of the piperazine nitrogen atoms. This conformational locking can pre-organize the molecule into a bioactive conformation that more readily fits into a receptor's binding site.

The hydroxyl group itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form specific, directional interactions with amino acid residues in a protein target, such as serine, threonine, or aspartate. The importance of such interactions is highlighted in studies of other piperazine-containing molecules where the introduction or removal of a hydroxyl group on the piperazine ring altered binding affinity and biological activity by modifying the pattern of hydrogen bonds with the target macromolecule. Therefore, the hydroxyl group at position 2 is not just a structural element but a crucial functional group for molecular recognition and binding.

Role of Hydrogen Bonding Interactions in Ligand-Target Binding

Hydrogen bonds are critical, directional interactions that play a pivotal role in the specificity and affinity of a ligand for its biological target. nih.gov The structure of this compound features several moieties capable of participating in such interactions. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the hydroxyl group of the C2-methanol substituent is a potent hydrogen bond donor and acceptor. nih.govbenthamdirect.com

Potential for Further Functionalization in SAR Exploration

The scaffold of this compound offers multiple sites for chemical modification to probe the SAR and optimize activity. Recent advances in synthetic chemistry, particularly in C-H functionalization, have expanded the possibilities for creating structural diversity in piperazine derivatives. mdpi.com

The Benzyl Group (N1): The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to explore electronic and steric effects on binding. Replacing the benzyl group with other aryl or heteroaryl moieties can also identify new interactions with the target.

The Methanol (B129727) Group (C2): The primary alcohol can be converted to ethers, esters, or amines to assess the importance of the hydrogen bond donating capability. Chain extension or branching of this substituent could probe the size and shape of the binding pocket.

The Methyl Group (N4): The N4-substituent can be varied to include different alkyl or aryl groups, influencing the compound's basicity, lipophilicity, and steric profile. This position is often modified to improve pharmacokinetic properties. nih.gov

Such modifications are crucial for building a comprehensive SAR model, which can guide the design of analogs with improved potency and selectivity. nih.gov

Modifications of the Piperazine Core and Their Biological Implications

The piperazine ring itself is not merely a passive scaffold; its stereochemistry and conformational dynamics are critical determinants of biological activity.

Stereochemical Considerations at the C2 Position

The substitution at the C2 position of the piperazine ring introduces a chiral center, meaning this compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

Research on other C2-substituted piperazines has demonstrated the profound impact of stereochemistry. For example, studies on agonists for the α7 nicotinic acetylcholine (B1216132) receptor found that the (R)-enantiomers of certain 2-substituted piperazines were responsible for the observed biological activity, fitting precisely into the receptor's binding site. nih.gov The specific three-dimensional arrangement of the substituents, dictated by the stereocenter, is crucial for optimal interaction with the chiral environment of the biological target. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential steps in understanding its pharmacology.

Analysis of Ring Conformation and Conformational Flexibility

Like cyclohexane, the piperazine ring is not planar and primarily adopts a chair conformation to minimize steric strain. rsc.org However, it can also exist in other conformations, such as boat or twist-boat forms. rsc.orgias.ac.in The presence of substituents influences the conformational equilibrium.

For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Studies have shown that for some 1-aryl-2-substituted piperazines, the axial conformation is preferred. nih.gov This preference can be further stabilized by the formation of an intramolecular hydrogen bond, for instance, between an ether-linked substituent at C2 and a ring nitrogen. nih.gov

The conformational flexibility of the piperazine ring is also a key factor. nih.gov A degree of flexibility might be required for the molecule to adopt the optimal conformation upon entering the binding site (an "induced fit" model). Conversely, a more rigid analog might pre-organize the key binding groups in the correct orientation, leading to higher affinity by reducing the entropic penalty of binding. Understanding the conformational preferences of this compound and its analogs is therefore critical for rational drug design. nih.gov

Table 2: Conformational Aspects of Substituted Piperazines

Conformation Key Features Impact on Activity
Chair Low energy, stable conformation. Often the predominant form in solution.
Boat/Twist-Boat Higher energy conformations. Can be important for binding to specific receptor topographies.
Axial Substituent Substituent is perpendicular to the ring's plane. May be preferred in some 2-substituted piperazines; can be stabilized by intramolecular H-bonds. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Piperazine Derivatives

QSAR studies employ statistical methods to build models that correlate the chemical structures of a series of compounds with their biological activities. These models use calculated physicochemical descriptors to quantify aspects of a molecule's structure. nih.gov

Correlation with Physicochemical Descriptors (e.g., lipophilicity parameters)

For piperazine derivatives, QSAR models have been developed to predict various activities. nih.govscispace.com These models rely on descriptors that fall into several categories:

Lipophilicity Descriptors: Parameters like logP (the logarithm of the octanol-water partition coefficient) describe a compound's hydrophobicity. Lipophilicity is crucial for membrane permeability and can influence how a compound interacts with hydrophobic pockets in a receptor.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for electrostatic and orbital-controlled interactions.

Steric/Topological Descriptors: These parameters quantify the size, shape, and connectivity of the molecule. They are critical for understanding how a ligand fits into its binding site.

A hypothetical QSAR study on a series of this compound analogs might reveal that activity is positively correlated with lipophilicity (logP) and the presence of a hydrogen bond donor at C2, but negatively correlated with the steric bulk of the N4-substituent. Such a model provides quantitative insights that can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

Table 3: Hypothetical QSAR Data for this compound Analogs

Analog N4-Substituent C2-Substituent logP Hydrogen Bond Donors Biological Activity (IC50, nM)
1 -CH3 -CH2OH 2.5 1 50
2 -CH2CH3 -CH2OH 2.9 1 45
3 -CH3 -CH2OCH3 2.8 0 250
4 -H -CH2OH 2.1 1 120

This table is for illustrative purposes only.

Integration of Electronic and Steric Parameters in Predictive Models

The development of predictive models for the biological activity of this compound analogs heavily relies on Quantitative Structure-Activity Relationship (QSAR) studies. These models mathematically correlate the chemical structure of compounds with their pharmacological effects. The integration of electronic and steric parameters is fundamental to building robust and predictive QSAR models for this class of compounds.

Electronic parameters, such as Hammett constants (σ) and field effects (F), quantify the electron-donating or electron-withdrawing nature of substituents on the benzyl or piperazine rings. These properties can significantly influence a molecule's ability to engage in electrostatic interactions, form hydrogen bonds, or undergo metabolic transformations. Steric parameters, including Taft's steric parameter (Es), molar refractivity (MR), and van der Waals volume, describe the size and shape of the substituents. nih.gov These descriptors are crucial for understanding how a molecule fits into a receptor's binding pocket, where steric clashes can prevent optimal binding.

In practice, QSAR studies on related heterocyclic compounds, such as piperidine (B6355638) derivatives, have successfully used these parameters to create predictive models. nih.gov For instance, a model might reveal that electron-withdrawing groups on the benzyl ring enhance activity, while bulky substituents at a specific position on the piperazine ring are detrimental. These models are typically generated using statistical methods like multiple linear regression (MLR) to establish a correlation between the structural properties and the biological activity. nih.gov

Table 1: Key Parameters in QSAR Models for Piperazine Analogs

Parameter Type Example Parameter Description Potential Influence on Activity
Electronic Hammett Constant (σ) Describes the electron-donating/withdrawing ability of a substituent on an aromatic ring. Modulates electrostatic interactions with the receptor.
Electronic Dipole Moment Measures the polarity of the molecule. Affects solubility and ability to cross biological membranes.
Steric Molar Refractivity (MR) Relates to the volume of a substituent and its polarizability. Influences the fit within the binding pocket and dispersion forces.
Steric van der Waals Volume Represents the space occupied by the molecule. nih.gov Determines potential for steric hindrance at the binding site.

By integrating these parameters, researchers can design new analogs of this compound with a higher probability of desired biological activity, thereby streamlining the drug discovery process. nih.gov

Ligand-Receptor Interaction Hypotheses and Pharmacophore Development

Understanding how ligands like this compound interact with their biological targets is key to rational drug design. This involves developing pharmacophore models and characterizing the putative binding sites.

Computational Pharmacophore Modeling

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For piperazine-containing compounds, these models are critical for identifying novel active molecules. researchgate.net Computational methods are used to generate these models by aligning a set of active compounds and identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups.

For instance, pharmacophore models developed for piperazine-based ligands targeting sigma receptors, a common target for this scaffold, often include several key features. nih.gov These typically consist of two hydrophobic pockets connected by a central basic amine core. nih.gov The precise distance between these hydrophobic features is a critical determinant for high-affinity binding. nih.gov

Common Pharmacophoric Features for Benzylpiperazine Derivatives:

Aromatic/Hydrophobic Region: Corresponding to the benzyl group, which often fits into a hydrophobic pocket in the receptor.

Positive Ionizable Feature: The protonatable nitrogen atom within the piperazine ring, crucial for forming salt bridges or key ionic interactions.

Hydrogen Bond Acceptor/Donor: The hydroxyl group of the methanol moiety or the nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or donors.

Secondary Hydrophobic Site: The N-methyl group or other substituents can provide an additional hydrophobic interaction point.

Pharmacophore models for related long-chain arylpiperazines targeting serotonin receptors (like 5-HT7) also highlight the importance of an aromatic moiety, a basic amine, and a specific spatial arrangement of these features for activity. nih.gov These models serve as powerful virtual screening tools to filter large chemical databases for new compounds with a high likelihood of binding to the target receptor.

Mapping and Characterization of Putative Binding Sites

The hypotheses generated from pharmacophore models are refined and validated by mapping the putative binding sites on the target receptor. This process often involves molecular docking simulations, where the ligand is computationally placed into the three-dimensional structure of the receptor protein.

For benzylpiperazine derivatives that act as sigma-1 (σ1) receptor ligands, the availability of crystal structures has provided significant insight into the binding pocket. nih.govnih.gov The σ1 receptor binding site is characterized as a compact, predominantly hydrophobic pocket. Docking studies reveal that the benzyl group of ligands often occupies a primary hydrophobic domain (HYD1), while the piperazine ring and its N-substituent are positioned towards a secondary hydrophobic domain (HYD2). nih.gov

Key interactions within this putative binding site include:

Hydrophobic Interactions: The benzyl ring forms favorable interactions with nonpolar amino acid residues in the HYD1 region of the receptor.

Ionic/Hydrogen Bonding: The positively charged nitrogen of the piperazine core can form a crucial salt bridge with an acidic residue, such as aspartic acid or glutamic acid, within the binding site.

By characterizing these specific ligand-receptor interactions, researchers can understand why certain structural modifications enhance activity while others diminish it. This detailed mapping allows for the structure-based design of new analogs with improved potency and selectivity for their intended biological target. nih.gov

Pharmacological Profile and Biological Activities of 1 Benzyl 4 Methylpiperazin 2 Yl Methanol and Its Derivatives

Modulation of Specific Molecular Targets and Biochemical Pathways

The interaction of (1-Benzyl-4-methylpiperazin-2-yl)methanol derivatives with various biological molecules underpins their pharmacological profiles. These interactions range from enzyme inhibition to receptor binding, leading to the modulation of key signaling pathways within the central nervous system and other tissues.

Derivatives of the benzylpiperazine and benzylpiperidine scaffold have demonstrated significant inhibitory activity against certain enzymes. Notably, research has highlighted their potential as inhibitors of acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL).

Certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been identified as potent acetylcholinesterase inhibitors. One such derivative, compound 4a (with an ortho-chlorine moiety on the phenyl ring), exhibited an IC50 value of 0.91 µM. Another derivative, 4l (unsubstituted phenyl ring), also showed significant potency. The introduction of a flexible benzyl (B1604629) group in a series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, as in compound 10 , resulted in effective AChE inhibition with an IC50 of 7.83 μM.

Furthermore, a class of benzylpiperidine-based compounds has been developed as reversible and selective inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol. The inhibition of MAGL by these compounds suggests a potential role in modulating the endocannabinoid system. For instance, a novel class of benzylpiperidine-based MAGL inhibitors was synthesized, leading to the identification of a potent and selective reversible inhibitor.

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine Derivatives

Compound Description IC50 (µM)
4a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative with ortho-chloro substitution 0.91
4l 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative with unsubstituted phenyl ring Potent inhibitor
10 N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-benzylpiperazin-1-yl)-propionamide 7.83

The interaction with various neurotransmitter receptors is a hallmark of the pharmacological profile of benzylpiperazine derivatives. These interactions have been characterized through in vitro binding assays and in vivo animal models, revealing affinities for sigma, adrenergic, and serotonin (B10506) receptors.

A significant body of research has focused on the development of benzylpiperazine derivatives as high-affinity ligands for sigma (σ) receptors, particularly the σ1 subtype. These receptors are implicated in a variety of cellular functions and are a target for therapeutic intervention in neurological disorders.

Several studies have synthesized and evaluated series of benzylpiperazine derivatives, demonstrating their potent binding to σ1 receptors with high selectivity over σ2 receptors. For example, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were found to be highly potent and selective σ1 ligands. Notably, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) and N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) displayed Ki values of 2.7 nM and 2.6 nM for the σ1 receptor, respectively. Another study on chiral (piperazin-2-yl)methanol derivatives found that a p-methoxybenzyl substituted piperazine (B1678402) revealed a high σ1-receptor affinity with a Ki of 12.4 nM.

Table 2: Sigma Receptor (σ1 and σ2) Binding Affinities of Benzylpiperazine Derivatives

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
13 (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) 2.7 - 38
30 (N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine) 2.6 - 187
p-methoxybenzyl substituted (piperazin-2-yl)methanol 12.4 - -

The parent compound of this family, 1-Benzylpiperazine (BZP), has been shown to interact with adrenergic receptors. Specifically, BZP acts as an antagonist at the alpha-2 (α2) adrenoceptor. This antagonism inhibits the negative feedback mechanism for norepinephrine (B1679862) release, leading to increased synaptic concentrations of this neurotransmitter. This action contributes to the stimulant effects observed with BZP and its derivatives. The resulting increase in noradrenergic activity can influence various physiological processes, including arousal, attention, and cardiovascular function.

Following a comprehensive review of the available scientific literature, no research findings were identified that specifically investigate or suggest the activity of this compound or its close derivatives as allosteric modulators of excitatory amino acid transporters (EAATs).

The interaction of arylpiperazine derivatives with serotonin (5-HT) receptors is a well-documented area of pharmacology. A multitude of studies have demonstrated that this chemical scaffold can yield potent ligands for various 5-HT receptor subtypes, with a particular emphasis on the 5-HT1A receptor.

N4-substitution of 1-arylpiperazines can significantly enhance their affinity for 5-HT1A sites. For instance, the compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) has been reported to possess a very high affinity for 5-HT1A receptors, with a Ki value of 0.6 nM. The parent compound, 1-Benzylpiperazine (BZP), also exhibits a complex interaction with the serotonergic system, acting on the serotonin reuptake transporter to increase extracellular serotonin levels. nih.gov It also functions as a non-selective agonist at a variety of serotonin receptors. nih.gov

Table 3: 5-HT1A Receptor Binding Affinities of Arylpiperazine Derivatives

Compound 5-HT1A Ki (nM)
18 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) 0.6

Receptor Ligand Activity (evaluated in vitro or in animal models)

Antiproliferative and Cytotoxic Activities (evaluated in vitro using cell lines)

Derivatives of the benzylpiperazine structure have emerged as a promising class of compounds in oncology research, exhibiting notable cytotoxic effects against a variety of cancer cell lines. These in vitro studies have paved the way for a deeper understanding of their potential as anticancer agents.

Activity against Various Cancer Cell Lines (e.g., breast, leukemia, lung, brain carcinoma)

A substantial body of research highlights the antiproliferative and cytotoxic potential of benzylpiperazine derivatives against a diverse panel of human cancer cell lines. For instance, a series of novel 1-benzhydrylpiperazine (B193184) derivatives were synthesized and evaluated for their effects on cell proliferation. nih.gov Several of these compounds demonstrated significant growth inhibitory effects against breast (MCF-7), hepatocellular (HepG-2), cervical (HeLa), and colon (HT-29) carcinoma cell lines. nih.gov

Similarly, N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have shown potent antiproliferative activity. nih.gov One particular derivative exhibited an impressive IC50 value of 46 nM against the MCF-7 human breast tumor cell line. nih.gov Further structure-activity relationship (SAR) studies on this series of compounds against both MCF-7 and human lymphoma U937 cell lines revealed that substitutions on the aryl group of the arylamide moiety significantly influence their cytotoxic potency. nih.gov

In another study, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for in vitro cytotoxicity against a panel of cancer cell lines including breast (BT-474, MCF-7), cervical (HeLa), and lung (NCI-H460) cancer cells. nih.govrsc.org One compound, in particular, displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. nih.govrsc.org

Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity across a wide range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net The broad-spectrum activity of these derivatives underscores the versatility of the piperazine scaffold in developing novel anticancer agents. The antiproliferative activities of representative derivatives are summarized in the table below.

Compound ClassCell LineIC50 ValueReference
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivative (13e)MCF-746 nM nih.gov
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec)BT-4740.99 ± 0.01 μM nih.govrsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec)HeLa2.15 ± 0.25 μM nih.govrsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec)MCF-71.89 ± 0.09 μM nih.govrsc.org
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (10ec)NCI-H4602.54 ± 0.11 μM nih.govrsc.org

Investigation of Underlying Mechanisms of Antiproliferative Effects (e.g., apoptosis induction, cell cycle arrest)

The cytotoxic effects of benzylpiperazine derivatives are often underpinned by their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For example, detailed biological studies on a potent (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative revealed its ability to induce apoptosis in BT-474 breast cancer cells. nih.govrsc.org This was confirmed through various assays, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining. nih.govrsc.org Furthermore, flow cytometric analysis indicated that this compound induced apoptosis by causing cell cycle arrest at the sub-G1 and G2/M phases. nih.govrsc.org The underlying mechanism for this activity was suggested to be the inhibition of tubulin polymerization, with molecular modeling studies indicating that the compound binds to the colchicine (B1669291) binding site of tubulin. nih.govrsc.org

Similarly, a new derivative of ciprofloxacin, which incorporates a piperazine moiety, was found to exert its antiproliferative effect on colorectal cancer (HCT116) and non-small cell lung carcinoma (A549) cells by causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov This was accompanied by the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of the anti-apoptotic protein bcl2. nih.gov

Another study on a specific dispiropiperazine derivative demonstrated its anti-proliferative activity against a panel of 18 human cancer cell lines. nih.gov Flow cytometry analysis showed that this compound arrested the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Further investigation confirmed that the cell cycle arrest occurred in the M phase and that the compound induced apoptosis, necrosis, and DNA damage. nih.gov

Antimicrobial and Antitubercular Activities (evaluated in vitro)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens, including Mycobacterium strains.

Broad-Spectrum Antibacterial Activity

The benzylpiperazine scaffold has been utilized in the development of novel antibacterial agents. A series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and evaluated for their in vivo antibacterial activity against four Gram-positive and four Gram-negative bacterial strains. researchgate.net Many of these compounds displayed comparable or better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.net

Furthermore, N4-substituted piperazinyl norfloxacin (B1679917) derivatives have been designed and synthesized, showing broad-spectrum activity. nih.gov Several of these compounds displayed interesting activities against both Gram-negative and Gram-positive bacteria. nih.gov The inclusion of the N4-substituents on the piperazine ring is thought to provide extra binding potential to target enzymes or secondary antibacterial targets. nih.gov

Antifungal Properties

Derivatives containing the benzylpiperazine moiety have also shown promise as antifungal agents. A series of nineteen 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols were designed and synthesized. nih.gov Preliminary biological tests showed that most of these compounds exhibited high activity against eight common pathogenic fungi, with greater activity observed against deep fungi compared to shallow fungi. nih.gov Several of these compounds demonstrated higher antifungal activities than the standard drugs Fluconazole and Terbinafine. nih.gov

In a different study, a piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, with an IC50 value of 0.16 microM. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. nih.gov

The antifungal activity of various benzyl alcohol derivatives has also been investigated against Candida albicans and Trichophyton rubrum, with some compounds showing interesting inhibitory action. istanbul.edu.tr

Antitubercular Activity against Mycobacterium Strains

The search for new treatments for tuberculosis has led to the investigation of benzylpiperazine-related structures. Although direct studies on this compound were not identified, related benzimidazole (B57391) derivatives have shown significant antimycobacterial activity. A series of novel benzimidazoles were screened for their activity against M. tuberculosis H37Rv (MTB-H37Rv) and INH-resistant M. tuberculosis (INHR-MTB) strains. researchgate.net Three of the synthesized compounds displayed good activity with a Minimum Inhibitory Concentration (MIC) of less than 0.2 μM. researchgate.net One compound was found to be particularly active, with an MIC of 0.112 μM against MTB-H37Rv and 6.12 μM against INHR-MTB. researchgate.net

Additionally, N4-substituted piperazinyl norfloxacin derivatives have also been evaluated for their antimycobacterial activity, with a few displaying promising results. nih.gov The findings from studies on related plant extracts also suggest potential antitubercular activity, with crude methanolic extracts of various plants showing activity against M. tuberculosis and M. bovis strains with MICs ranging from 6.25-100 μg/mL. nih.govnih.gov

Anti-inflammatory Effects (investigated in vitro or in cellular models)

The piperazine nucleus is a key structural motif in many compounds exhibiting anti-inflammatory properties. biomedpharmajournal.org In vitro and cellular model studies of various piperazine derivatives suggest that their anti-inflammatory action is often mediated through the modulation of key signaling molecules involved in the inflammatory cascade.

One of the primary mechanisms observed is the inhibition of pro-inflammatory cytokine production. For instance, studies on N-phenyl piperazine derivatives have demonstrated significant anti-inflammatory potential. biomedpharmajournal.org A study on a related piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Similarly, methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been found to down-regulate the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This suggests a potential mechanism for reducing inflammation.

Furthermore, some derivatives have been shown to decrease the production of nitric oxide (NO), a key inflammatory mediator. This dose-dependent anti-inflammatory response highlights the potential of the piperazine scaffold in developing new anti-inflammatory agents. biomedpharmajournal.org

Table 1: In Vitro Anti-inflammatory Effects of Selected Piperazine Derivatives
Compound ClassModel/AssayKey FindingsReference
N-Phenyl Piperazine DerivativesIn vitro assaysDose-dependent anti-inflammatory effects; compounds displayed 85-90% anti-inflammatory activity at 500 µg/mL. biomedpharmajournal.org
Methyl Salicylate Piperazine DerivativesLPS-stimulated RAW264.7 macrophagesAttenuated LPS-induced COX-2 up-regulation. nih.gov
Piperazine Derivatives (General)Scopolamine-induced mouse modelSignificantly reduced elevated levels of COX-2, p-NF-κB, and TNF-α. researchgate.net

Antidiabetic Potential (investigated in vitro or in animal models, focusing on mechanisms)

Several piperazine derivatives have been investigated for their potential as antidiabetic agents, with research pointing towards multiple mechanisms of action, including the modulation of glucose levels and enhancement of insulin (B600854) secretion.

A significant mechanism by which piperazine derivatives may exert antidiabetic effects is through the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.govsrce.hr DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn enhance glucose control. srce.hrresearchgate.net

In vitro studies on piperazine sulfonamide derivatives have demonstrated notable DPP-IV inhibitory activity, with some compounds showing inhibition ranging from 11.2% to 30% at a concentration of 100 μM. nih.govresearchgate.netnih.gov

Furthermore, animal model studies with structurally related N-benzylpiperazine derivatives have shown potent effects on glucose regulation. For example, the compound 1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine was found to strongly improve glucose tolerance in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govpsu.edu Other related compounds also demonstrated potent antihyperglycemic activity. nih.govnih.gov

Table 2: DPP-IV Inhibitory Activity of Piperazine Sulfonamide Derivatives
Compound TypeConcentrationObserved % InhibitionReference
1,4-bis(phenylsulfonyl) piperazine derivatives100 µmol L–111.2% to 22.6% nih.govsrce.hr
Sulfonyl piperazine derivatives100 μM19% to 30% nih.gov

The improvement in glucose homeostasis by piperazine derivatives is often directly linked to their ability to enhance insulin secretion from pancreatic beta cells. nih.govresearchgate.net The inhibition of DPP-IV leads to elevated levels of GLP-1 and GIP, which stimulate the release of insulin in a glucose-dependent manner. nih.govresearchgate.net

Animal studies have provided direct evidence for this mechanism. The administration of 1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine to diabetic rats resulted in a significant increase in insulin secretion, which at least partly mediated the observed improvement in glucose tolerance. nih.govpsu.edu This highlights the potential for N-benzylpiperazine derivatives to act as insulin secretagogues, a key function for many antidiabetic therapies.

Other Reported Biological Activities and Their Molecular Basis

The versatile structure of the piperazine scaffold has led to its incorporation into compounds targeting a wide array of biological processes.

Anticocaine Effects: Certain piperazine derivatives have been investigated for their ability to counteract the effects of cocaine. N,N'-dibenzylpiperazine (DBZP), for instance, has demonstrated anticocaine effects. researchgate.net The mechanism is thought to involve interaction with sigma receptors. researchgate.net Another compound, GZ-793A, a lobelane (B1250731) analog, inhibits the neurochemical effects of methamphetamine by selectively interacting with the vesicular monoamine transporter-2 (VMAT2), which could be a relevant mechanism for countering the effects of other psychostimulants like cocaine. nih.govnih.govsigmaaldrich.com

Memory Modulation: Piperazine derivatives have shown potential in modulating cognitive functions. A ligustrazine piperazine derivative (LPD) was found to ameliorate cognitive deficits in an in vivo model of Alzheimer's disease. researchgate.netnih.gov The proposed mechanism involves acting as a PPARγ agonist, which in turn enhances mitophagy and increases brain glucose metabolism. researchgate.netnih.gov Other piperazine derivatives have been shown to reverse scopolamine-induced memory impairment in mice and inhibit acetylcholinesterase (AChE), a key enzyme in cognitive processes. researchgate.netnih.govnih.govoup.com

Anti-HIV Activity: The N-benzylpiperazine structure is a feature in several compounds designed as anti-HIV agents. These derivatives have been shown to inhibit viral replication by targeting key viral enzymes. One class of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives was designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov Another study focused on bis(heteroaryl)piperazines (BHAPs) as promising non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Additionally, N-benzyl derivatives have been explored as potent inhibitors of HIV-1 reverse transcriptase with activity against resistant viral strains. nih.gov

Table 3: Anti-HIV-1 Activity of Selected Benzylpiperazine Derivatives
CompoundTargetActivity (IC50)Reference
Compound 7k (a 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivative)HIV-1 Reverse Transcriptase14.18 µM nih.gov
Compound 7m (a 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivative)HIV-1 Reverse Transcriptase12.26 µM nih.gov
Compound 9k (a piperazine-derived NNRTI)HIV-1 (in TZM-bl cells)13.18 µg/ml researchgate.net

Computational and Theoretical Studies of 1 Benzyl 4 Methylpiperazin 2 Yl Methanol and Its Analogs

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand and predict how ligands, such as piperazine (B1678402) derivatives, interact with the binding site of a protein receptor.

Molecular docking simulations are instrumental in predicting the binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol) or an inhibition constant (Ki), which estimates the strength of the ligand-receptor interaction. Lower binding energy values suggest a more stable and favorable interaction.

For analogs of (1-Benzyl-4-methylpiperazin-2-yl)methanol, docking studies have successfully predicted their binding affinities against various biological targets. For instance, in a study of arylpiperazine derivatives as potential anti-prostate cancer agents, molecular docking against the androgen receptor yielded binding affinities of -7.5 kcal/mol and -7.1 kcal/mol for the most potent compounds. nih.gov Similarly, docking studies of 1,8-naphthalimide-arylsulfonyl derivatives linked to a piperazine moiety against carbonic anhydrase IX (CAIX) revealed strong binding affinities, with the most effective compound showing a value of -8.61 kcal/mol. nih.gov These computational predictions often correlate well with experimental biological data and help in prioritizing compounds for further synthesis and testing. researchgate.net

The following table summarizes predicted binding affinities for several piperazine analogs against different protein targets, as determined by molecular docking simulations.

Piperazine Analog ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
ArylpiperazinesAndrogen Receptor (AR)-7.5 nih.gov
ArylpiperazinesAndrogen Receptor (AR)-7.1 nih.gov
1,8-Naphthalimide-PiperazineCarbonic Anhydrase IX (CAIX)-8.61 nih.gov
1,8-Naphthalimide-PiperazineCarbonic Anhydrase IX (CAIX)-8.39 nih.gov
Piperazin-1-ylpyridazinedCTPase-4.649 (Glide Gscore) researchgate.net

Beyond predicting binding strength, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand within the protein's active site. nih.gov These interactions are critical for molecular recognition and biological activity. For piperazine-based compounds, common interactions include:

Hydrogen Bonds: These are crucial for anchoring the ligand. Docking studies on piperazine-linked naphthalimides identified multiple hydrogen bonds with key residues such as Gln92, Thr200, and Pro202 in the CAIX active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) group, common in many analogs, frequently engages in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic rings of the benzyl or phenyl moieties on piperazine derivatives often form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor site. researchgate.net

Electrostatic (Ionic) Interactions: The nitrogen atoms of the piperazine ring can be protonated under physiological pH, allowing for strong electrostatic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the active site. mdpi.com

Visualizing these binding modes provides a structural basis for a compound's activity and offers a roadmap for designing new analogs with improved potency and selectivity. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.

For analogs like 1-benzhydryl-piperazine (BHP), MD simulations have been used to compare their binding stability at dopamine (B1211576) and serotonin (B10506) receptors against known psychoactive agents. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight key residues that are crucial for maintaining the complex's stability throughout the simulation.

A powerful technique often combined with MD is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, which is used to calculate the binding free energy (ΔG) of a complex. nih.gov This approach provides a more rigorous estimation of binding affinity than docking scores alone by considering factors like solvation effects. For piperazine derivatives targeting CAIX, MM/PBSA analysis was used to compute the binding free energy for the most promising candidates over the final 20 nanoseconds of the simulation trajectory, helping to identify the most crucial amino acid interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, independent of its biological target. These methods provide detailed information about molecular structure, electronic properties, and reactivity.

DFT calculations can determine a range of electronic properties that are fundamental to a molecule's chemical behavior and its ability to interact with other molecules. Key properties calculated for piperazine analogs include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔEg) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. physchemres.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.gov This is vital for understanding where a molecule is likely to engage in electrostatic interactions or hydrogen bonding. uni-greifswald.deresearchgate.net

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic structure and local reactivity sites. uni-greifswald.deresearchgate.net

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔEg)Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the electron density surface.Identifies positive and negative regions, predicting sites for non-covalent interactions.

Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional arrangements called conformers. The piperazine ring itself typically adopts a chair conformation, but substituents can exist in either axial or equatorial positions. The relative stability of these conformers dictates the molecule's predominant shape in solution and, consequently, how it fits into a receptor's binding site.

Quantum chemical calculations are essential for performing conformational analysis. By calculating the potential energy of different conformers, researchers can identify the most stable (lowest energy) structures and the energy barriers for rotation between them. physchemres.org For 2-substituted piperazines, conformational studies have shown that the axial conformation is often preferred, a preference that can be further stabilized by intramolecular hydrogen bonds. nih.gov This specific orientation can be critical for aligning the pharmacophoric elements correctly for receptor binding. nih.gov

By systematically rotating key bonds and calculating the corresponding energy, a potential energy surface or free-energy landscape can be constructed. aps.org This landscape maps all possible conformations and their relative energies, revealing the global energy minimum (the most stable conformer) and other low-energy, accessible conformers that may be biologically relevant. mdpi.com

Predictive Modeling for Biological Activity and ADME Properties (excluding safety/adverse effects)

Computational and theoretical studies play a pivotal role in modern drug discovery, offering predictive insights into the biological activity and pharmacokinetic profiles of novel chemical entities. For this compound and its analogs, these in silico methods are instrumental in guiding the design and optimization of compounds with desired therapeutic properties. By leveraging computational power, researchers can forecast a molecule's behavior, thereby prioritizing resources for the synthesis and testing of the most promising candidates.

In Silico Approaches for SAR Refinement and Optimization

In silico techniques are fundamental to refining the Structure-Activity Relationships (SAR) of this compound analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For benzylpiperazine derivatives, QSAR models can elucidate the structural features that govern their therapeutic effects.

For instance, in studies of related benzylpiperazine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors, QSAR models have been developed to predict inhibitory potency. nih.gov These models often incorporate various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). The insights gained from such models can guide the modification of the this compound scaffold to enhance biological activity.

A hypothetical QSAR study on a series of analogs of this compound might yield a model that highlights the importance of specific substitutions on the benzyl ring or modifications to the piperazine core. The generated models can then be used to predict the activity of newly designed compounds before their synthesis. nih.gov

Table 1: Exemplary Molecular Descriptors Used in QSAR Models for Benzylpiperazine Analogs

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Electronic Partial Charge on Piperazine NitrogenModulates interaction with target protein residues.
Dipole MomentAffects overall molecular polarity and binding affinity.
Steric Molecular VolumeInfluences the fit within the target's binding pocket.
Solvent-Accessible Surface AreaImpacts solubility and interaction with the biological target.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Relates to membrane permeability and hydrophobic interactions with the target.

This table is illustrative and based on typical descriptors used in QSAR studies of related compounds.

Furthermore, molecular docking simulations provide a three-dimensional perspective on the binding interactions between this compound analogs and their biological targets. nih.gov By visualizing these interactions, researchers can make informed decisions about structural modifications to improve binding affinity and selectivity. For example, docking studies on benzylpiperazine derivatives targeting the Mcl-1 protein have revealed key hydrogen bonding and hydrophobic interactions that are crucial for their binding affinity. nih.gov

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of this compound, LBVS is particularly valuable when the three-dimensional structure of the target protein is unknown. semanticscholar.org This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. A known active ligand, or a pharmacophore model derived from a set of active compounds, is used as a template to search for similar molecules in a database. researchgate.net Pharmacophore models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

For benzylpiperazine derivatives, a pharmacophore model might consist of an aromatic feature corresponding to the benzyl group, a hydrogen bond acceptor from the piperazine nitrogen, and a hydrophobic feature. This model can then be used to screen virtual libraries to discover novel scaffolds that fit the pharmacophoric requirements and are likely to possess the desired biological activity. acs.org

Table 2: Predicted ADME Properties of Hypothetical this compound Analogs

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability
Analog A220.311.913High
Analog B250.352.513High
Analog C280.403.114Moderate
Analog D310.453.824Moderate

This table presents hypothetical data for illustrative purposes, based on typical ADME predictions for drug-like molecules.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical aspect of computational studies. nih.gov Various computational models are available to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for plasma protein binding. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For benzylpiperazine derivatives, ADME predictions have been shown to correlate well with experimental outcomes, demonstrating the utility of these computational tools. nih.gov

Future Research Directions and Therapeutic Potential of 1 Benzyl 4 Methylpiperazin 2 Yl Methanol Derivatives

Exploration of Novel and Efficient Synthetic Pathways for Diverse Analog Libraries

The creation of diverse analog libraries is fundamental to exploring the therapeutic potential of (1-benzyl-4-methylpiperazin-2-yl)methanol. Future research will likely focus on developing novel and efficient synthetic pathways to generate a wide array of derivatives. One established method for the synthesis of the parent compound, (1-benzyl-piperazin-2-yl)-methanol, involves the reduction of 1-benzyl-piperazine-2-carboxylic acid ethyl ester using a reducing agent like lithium aluminum hydride. chemicalbook.com

Future synthetic strategies could explore variations of this approach, such as using different starting materials and reagents to introduce a diverse range of substituents. For instance, reductive amination with various substituted aromatic aldehydes could be employed to create a library of analogs with different benzyl (B1604629) substitutions. researchgate.net Additionally, a hydroboration-cross coupling reaction sequence could be utilized to build the benzylpiperidine scaffold, which could be adapted for benzylpiperazine synthesis. unisi.it The development of one-pot domino reactions could also provide an efficient route to novel benzo[b]thiophene derivatives, a strategy that could potentially be adapted for the synthesis of complex piperazine (B1678402) analogs. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogs

StrategyDescriptionPotential for Diversity
Reductive Amination Reaction of a piperazine intermediate with various aldehydes or ketones in the presence of a reducing agent.High, allows for a wide range of substitutions on the benzyl group.
Cross-Coupling Reactions Palladium-catalyzed reactions to form carbon-carbon or carbon-nitrogen bonds, enabling the introduction of diverse aryl or alkyl groups.High, provides access to a broad chemical space.
Domino Reactions A sequence of intramolecular reactions that occur under the same reaction conditions, allowing for the rapid construction of complex molecules.Moderate to High, can lead to unique and complex scaffolds.
Click Chemistry Use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link molecular fragments.High, enables the modular synthesis of diverse conjugates. nih.gov

Advanced Structure-Activity Relationship Studies through Combinatorial Chemistry and High-Throughput Screening Methodologies

A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for identifying potent and selective therapeutic agents. Combinatorial chemistry, coupled with high-throughput screening (HTS), will be instrumental in this endeavor. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of lead candidates.

For example, SAR studies on related 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives have demonstrated that specific substitutions can significantly impact binding affinity for sigma receptors. researchgate.net Similar studies on this compound analogs could reveal key structural features required for activity at various targets. For instance, introducing different substituents on the benzyl ring or modifying the piperazine core could modulate the compound's pharmacological profile.

Table 2: Key Structural Modifications and Potential SAR Insights

Modification SitePotential Impact on Activity
Benzyl Ring Substitution Altering electronic and steric properties to enhance target binding and selectivity.
Piperazine Ring Substitution Modifying the basicity and lipophilicity to improve pharmacokinetic properties.
Methanol (B129727) Group Modification Converting to other functional groups (e.g., ethers, esters, amides) to explore different interactions with the target.
Stereochemistry Investigating the impact of different stereoisomers on biological activity, as chirality can play a significant role in receptor binding. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Understanding the molecular mechanisms of action of this compound derivatives is essential for their development as therapeutic agents. The piperazine scaffold is a common feature in many biologically active compounds, suggesting that these derivatives could interact with a variety of biological targets. For example, piperazine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. rsc.orgnih.govnih.gov

Future research should employ a range of in vitro and in vivo models to identify the specific molecular targets of these compounds. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches can be used to identify protein binding partners. Subsequent cell-based assays and animal models can then be used to validate these targets and elucidate the downstream signaling pathways. For instance, studies on similar compounds have explored their effects on tubulin polymerization and apoptosis induction in cancer cell lines. rsc.org

Development of this compound as a Core Scaffold for Targeted Modulators

The this compound structure can serve as a versatile core scaffold for the development of targeted modulators for a variety of diseases. By strategically modifying the scaffold, it may be possible to design compounds that selectively interact with specific receptors, enzymes, or ion channels. For example, derivatives of (piperazin-2-yl)methanol have shown affinity for sigma receptors, which are implicated in a range of neurological disorders. nih.gov

The development of bifunctional molecules, where the this compound scaffold is linked to another pharmacophore, could lead to compounds with unique therapeutic properties. This approach has been successfully applied to other scaffolds to create hybrid molecules with dual activities.

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization of Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the rational design and optimization of this compound derivatives holds significant promise. nih.govresearchgate.netbpasjournals.com These computational tools can analyze large datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers. nih.gov

AI and ML algorithms can be used to:

Predict the biological activity of novel derivatives: By training models on existing SAR data, it is possible to predict the activity of virtual compounds before they are synthesized, saving time and resources. slideshare.net

Optimize lead compounds: AI can suggest modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

De novo drug design: Generative models can design entirely new molecules with desired properties based on the this compound scaffold.

The integration of AI and ML into the drug discovery pipeline will accelerate the development of new therapeutics based on this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-Benzyl-4-methylpiperazin-2-yl)methanol?

  • Answer : The synthesis typically involves functionalization of a piperazine core. A benzyl group is introduced at the 1-position via nucleophilic substitution, followed by methylation at the 4-position using methyl iodide or dimethyl sulfate. The 2-hydroxymethyl group is often introduced via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) . Key steps include:

  • Step 1 : Benzylation of piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Methylation at the 4-position using methylating agents.
  • Step 3 : Reduction of a carbonyl intermediate to yield the methanol group.
    Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₀N₂O: calculated 220.1576, observed 220.1581) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software for unambiguous 3D structure determination, particularly to resolve stereochemistry .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Answer :

  • Recrystallization : Ethanol/water mixtures yield crystalline forms with >95% purity .
  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 9:1) removes byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers or diastereomers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the benzyl group) be resolved during structural refinement?

  • Answer : Use SHELXL’s PART and ISOR commands to model disordered regions. Key steps:

  • Disorder Modeling : Split benzyl positions into partial occupancies.
  • Thermal Parameter Restraints : Apply ISOR to constrain anisotropic displacement parameters.
  • Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Q. What experimental design considerations are critical for studying the compound’s interaction with biological targets (e.g., receptors)?

  • Answer :

  • Binding Assays : Radioligand displacement studies (e.g., ³H-labeled competitors) with membrane preparations.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
  • Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like serotonin receptors .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological activity data for this compound?

  • Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
  • BBB Penetration : Use parallel artificial membrane permeability assays (PAMPA) to evaluate CNS bioavailability .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain discrepancies .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

  • Answer :

  • Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases .
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .
  • Crystallization-Induced Asymmetric Transformation : Seed racemic solutions with enantiopure crystals to drive resolution .

Methodological Challenges and Innovations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

  • Answer :

  • Software : ACD/Labs Percepta, MarvinSketch, or SwissADME.
  • Key Parameters :
  • logP : Predicted ~1.2 (moderate lipophilicity).
  • pKa : Piperazine nitrogen pKa ~7.5 (protonation at physiological pH) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS for impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.